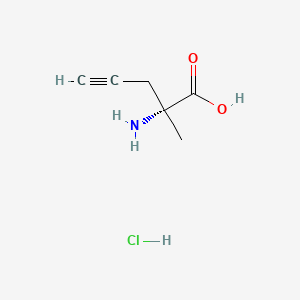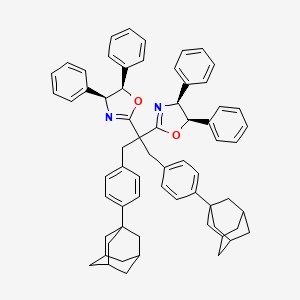
Bis(3-bromophenyl)diphenylsilane
Overview
Description
Bis(3-bromophenyl)diphenylsilane is a useful research compound. Its molecular formula is C24H18Br2Si and its molecular weight is 494.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(3-bromophenyl)diphenylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(3-bromophenyl)diphenylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Development
- Bis(3-bromophenyl)diphenylsilane has been used in the synthesis of polysiloxanes, serving as a silicon-protecting group, useful in creating cyclic polysiloxanes with potential applications in material science (Lerdal & Baum, 1978).
Electronic and Optical Applications
- This compound plays a role in the development of organic light-emitting diodes (OLEDs). Derivatives of bis(3-bromophenyl)diphenylsilane, coupled with dibenzothiophene and dibenzofuran moieties, show high triplet energy states, making them suitable as host materials in OLEDs with high efficiency and luminance (Ding et al., 2020).
Chemical Reactivity and Synthesis
- The compound's derivatives, particularly those combined with imidazolyl groups, exhibit high thermal stability and fluorescence, suggesting potential use as emitters or hole blocking materials in OLEDs (Wang et al., 2010).
Polymers and Coatings
- Bis(3-bromophenyl)diphenylsilane has been involved in the creation of aromatic polyimides with silane-containing diamines. These polymers demonstrate high thermal stability and reduced dielectric constants, indicating possible applications in electronics and materials science (Babanzadeh et al., 2010).
Electroluminescence and Fluorescence
- Derivatives of bis(3-bromophenyl)diphenylsilane, such as bis(7-bromo-9,9-dialkylfluorenyl)diphenylsilanes, have been used to improve the color purity and performance of electroluminescent devices, showcasing their potential in the development of novel blue emission layer materials (Ishii et al., 2010).
properties
IUPAC Name |
bis(3-bromophenyl)-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br2Si/c25-19-9-7-15-23(17-19)27(21-11-3-1-4-12-21,22-13-5-2-6-14-22)24-16-8-10-20(26)18-24/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGVCQIOXYGEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-bromophenyl)diphenylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



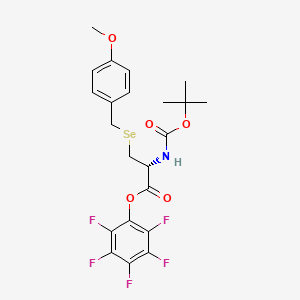
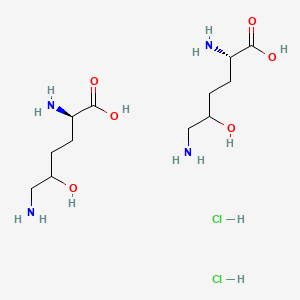
![{Pyrazolo[1,5-a]pyrimidin-6-yl}boronic acid](/img/structure/B8238830.png)
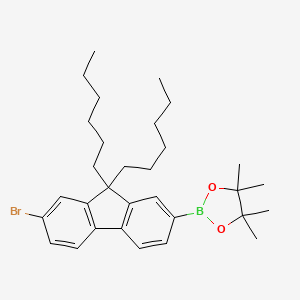



![1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8238867.png)

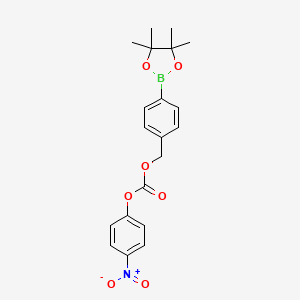
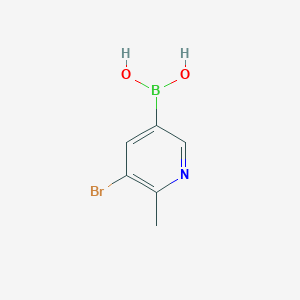
![2,7-Dibromobenzo[1,2-b:6,5-b']dithiophene-4,5-dione](/img/structure/B8238905.png)
